2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with the molecular formula C17H15BrCl2O3 and a molecular weight of 418.11 g/mol . This compound is known for its unique chemical structure, which includes a bromine and chlorine atom attached to a phenoxy group, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-bromo-4-chlorophenol with phthalic anhydride in the presence of a base, such as potassium carbonate, to form the intermediate compound. This intermediate is then reacted with formaldehyde and a suitable amine to yield the final product . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with similar compounds such as:
2-[(4-bromo-2-chlorophenoxy)methyl]-2-methyloxirane: This compound has a similar phenoxy group but differs in the presence of an oxirane ring.
5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde: This compound contains a furan ring instead of the isoindole structure.
2-bromo-4-methylbenzaldehyde: This compound has a simpler structure with a benzaldehyde moiety.
Properties
IUPAC Name |
2-[(2-bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO3/c16-12-7-9(17)5-6-13(12)21-8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMESVSPWYNHNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC3=C(C=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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